molecular formula C20H16BrN5O8S2 B12718490 7-((2-((Aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid CAS No. 93804-43-4

7-((2-((Aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid

Cat. No.: B12718490
CAS No.: 93804-43-4
M. Wt: 598.4 g/mol
InChI Key: KWSPROJMTOWXAO-UHFFFAOYSA-N
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Description

7-((2-((Aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-((Aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine.

    Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative.

    Bromination: The resulting compound undergoes bromination to introduce the bromo group.

    Sulfonation: Finally, sulfonation is carried out to introduce the sulfonic acid groups.

Industrial Production Methods

Industrial production methods often involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-((2-((Aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its binding properties, while the sulfonic acid groups enhance its solubility in aqueous solutions. The bromine atom can participate in halogen bonding, further stabilizing the interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 6-amino-5-((5-((2-bromo-1-oxoallyl)amino)-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
  • Disodium 6-amino-5-((5-((2-bromo-1-oxoallyl)amino)-2-sulphonatophenyl)azo)naphthalene-2-sulphonate

Uniqueness

Compared to similar compounds, 7-((2-((Aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid stands out due to its unique combination of functional groups. The presence of both the azo and bromine groups provides distinct chemical reactivity and binding properties, making it highly versatile for various applications.

Properties

CAS No.

93804-43-4

Molecular Formula

C20H16BrN5O8S2

Molecular Weight

598.4 g/mol

IUPAC Name

7-[[4-(2-bromoprop-2-enoylamino)-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C20H16BrN5O8S2/c1-10(21)19(27)23-12-4-5-16(17(8-12)24-20(22)28)26-25-13-3-2-11-6-14(35(29,30)31)9-18(15(11)7-13)36(32,33)34/h2-9H,1H2,(H,23,27)(H3,22,24,28)(H,29,30,31)(H,32,33,34)

InChI Key

KWSPROJMTOWXAO-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Br

Origin of Product

United States

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